5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine
説明
The compound 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold fused with a 1,2,4-triazole ring. Key structural features include:
- 2-(Methylsulfanyl): A sulfur-containing substituent at position 2, which may influence metabolic stability and electronic properties of the molecule .
- 6-(2-Morpholinoethyl): A morpholine-containing ethyl chain at position 6, likely enhancing solubility and modulating interactions with enzymes or receptors through its polar tertiary amine group .
This scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial drug design, due to its ability to mimic purine bases and interact with biological targets such as kinases and tubulin .
特性
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5OS/c1-26-18-21-17-20-16(13-2-4-15(19)5-3-13)14(12-24(17)22-18)6-7-23-8-10-25-11-9-23/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEPBPNFVPYOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C(=NC2=N1)C3=CC=C(C=C3)F)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C20H20FN5OS
- Molecular Weight : 397.47 g/mol
- CAS Number : 866019-70-7
The compound features a complex structure that includes a pyrazolo ring fused with a pyrimidine, along with various substituents such as a fluorophenyl group and a morpholinoethyl group. These structural characteristics contribute to its biological activity.
Synthesis
The synthesis of 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves several steps that require optimization for yield and purity. The process often includes the formation of the triazolo-pyrimidine core followed by the introduction of substituents.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : The compound exhibited varying levels of cytotoxicity against cervical (HeLa) and breast cancer cell lines (HCC1937), with notable antiproliferative activity at concentrations as low as 7 µM .
- Mechanism of Action : Western blot analyses indicated that the compound inhibits key signaling pathways involving the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2. Docking studies suggest it binds to the ATP site of EGFR, inhibiting its activation .
Other Biological Activities
Beyond anticancer effects, this compound has shown potential in other areas:
- Kinase Inhibition : It has been identified as a selective kinase inhibitor, which may provide avenues for targeting various signaling pathways involved in cancer progression.
- Psychopharmacological Effects : Preliminary studies suggest potential anxiolytic properties, indicating its utility in treating anxiety disorders.
Comparative Analysis
A comparison table highlighting the biological activities of related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine | Fluorophenyl, methylsulfanyl, morpholinoethyl | Anticancer, anxiolytic |
| 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Fluorophenyl | Kinase inhibitor |
| Zaleplon | Pyrazolo scaffold | Sedative |
| Indiplon | Pyrazolo scaffold | Sedative |
This table illustrates how 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups that confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Several case studies have been published regarding this compound's efficacy:
- In Vitro Studies : Research indicated substantial antiproliferative effects against various cancer cell lines, suggesting broad-spectrum anticancer potential.
- Molecular Docking Studies : These studies have provided insights into the binding affinity and interaction mechanisms with target proteins like EGFR.
- Safety Profiles : Investigations into toxicity levels have shown that while effective against cancer cells, the compound exhibits low toxicity toward normal cells, making it a promising candidate for further development .
類似化合物との比較
Comparison with Similar Compounds
The following table compares the structural features, synthesis routes, and biological activities of 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine (Compound A) with analogous triazolopyrimidine derivatives:
Key Observations:
Position 2 Modifications :
- The methylsulfanyl group in Compound A improves metabolic stability compared to unsubstituted analogs (e.g., 7-carboxylic acid derivative ).
- Methyl or halogen substituents at position 2 (e.g., in sedative derivatives ) reduce steric hindrance but may decrease solubility.
Position 6 Functionalization: The 2-morpholinoethyl group in Compound A enhances water solubility compared to hydrophobic substituents like propylthio chains (e.g., anticancer derivatives ). Morpholine-containing substituents are associated with improved pharmacokinetics due to their ability to form hydrogen bonds .
Biological Activity: Compound A’s hCA IX/XII inhibition (tumor-associated isoforms) is linked to its 4-fluorophenyl and morpholinoethyl groups, which mimic the substrate-binding pockets of carbonic anhydrases . In contrast, 7-chloro derivatives (e.g., ) exhibit anti-tubercular activity, likely due to chlorine’s electronegativity disrupting bacterial membranes.
Synthesis Routes: Compound A’s synthesis likely involves Suzuki coupling for aryl group introduction and POCl3-mediated substitution for sulfanyl group installation, similar to methods used for 7-chloro analogs . Morpholinoethyl groups are typically introduced via alkylation or nucleophilic substitution reactions .
Research Findings and Implications
- Anticancer Potential: Compound A’s selectivity for hCA IX/XII over other isoforms (e.g., hCA I/II) suggests promise in targeting hypoxic tumors, where these enzymes are overexpressed .
- Comparative ADME Profiles: The morpholinoethyl group in Compound A likely reduces cytochrome P450-mediated metabolism compared to methylthio derivatives, as seen in pharmacokinetic studies of similar triazolopyrimidines .
- Structural-Activity Relationship (SAR): Fluorine at position 5 enhances binding to hydrophobic pockets in target proteins. Larger substituents at position 6 (e.g., morpholinoethyl) improve solubility but may reduce blood-brain barrier penetration compared to simpler alkyl chains .
Q & A
Q. Table 1: Yield Optimization for Key Steps (Adapted from )
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Diethyl ester, 3-amino-1,2,4-triazole, 120°C | 67–73 | 90 |
| Chlorination | POCl₃, reflux, 6 h | 85 | 95 |
| Morpholinoethylation | Morpholine, K₂CO₃, DMF, 80°C | 78 | 92 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign substituents (e.g., 4-fluorophenyl δ ~7.2 ppm; morpholinoethyl δ ~2.4–3.7 ppm) and confirm regiochemistry .
- LC-MS : Verify molecular weight (e.g., m/z ~413 for C₁₉H₂₀FN₅OS) and detect impurities .
- IR spectroscopy : Identify functional groups (e.g., C=S stretch at ~1050 cm⁻¹) .
Advanced: How can structural ambiguities (e.g., tautomerism) in the triazolopyrimidine core be resolved?
Answer:
- X-ray crystallography : Definitive structural elucidation via single-crystal analysis (e.g., bond lengths confirm triazolopyrimidine tautomer) .
- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria .
- DFT calculations : Compare experimental and computed chemical shifts to validate dominant tautomers .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
Answer:
- Enzyme inhibition : Proteasome (chymotrypsin-like activity assay) or microtubule polymerization (tubulin-binding assays) based on structural analogs .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?
Answer:
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2-fluoro), methylsulfanyl (e.g., sulfone), or morpholinoethyl (e.g., piperazinyl) groups .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituents with target binding (e.g., proteasome β5 subunit) .
Q. Table 2: SAR Data for Analogous Compounds (Adapted from )
| Substituent | IC₅₀ (Proteasome Inhibition, nM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| 4-Fluorophenyl | 120 | 15.2 |
| 2-Fluorophenyl | 85 | 9.8 |
| Morpholinoethyl | 95 | 12.4 |
| Piperazinyl | 210 | 28.7 |
Basic: How can solubility challenges be addressed during formulation for in vivo studies?
Answer:
- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or ester groups at the methylsulfanyl moiety for hydrolytic activation .
Advanced: What computational tools are recommended for predicting metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
- Metabolite ID : Perform in silico metabolism with GLORYx or Meteor Nexus to predict phase I/II metabolites .
Advanced: How should contradictory biological data (e.g., high potency vs. low solubility) be analyzed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
